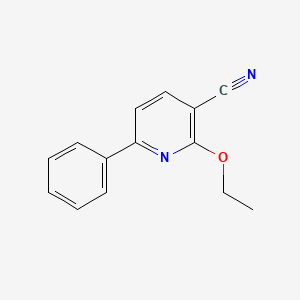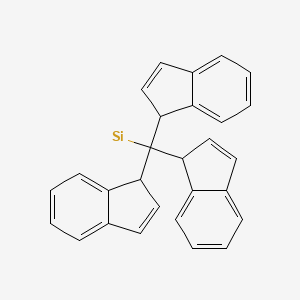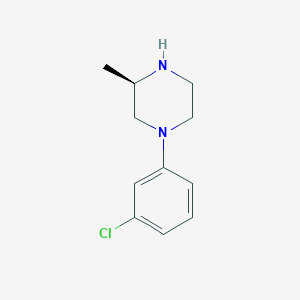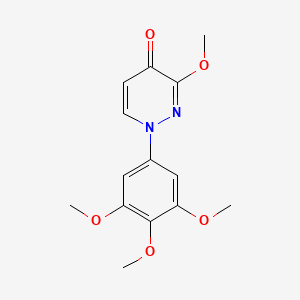
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a complex organic compound with the molecular formula C15H24 It is a derivative of naphthalene, characterized by its unique structure that includes multiple methyl groups and a partially hydrogenated naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,7,8a-trimethylnaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and hydrogen flow rate, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-Muurolene: A similar compound with a different arrangement of methyl groups and hydrogen atoms.
trans-γ-Cadinene: Another derivative of naphthalene with distinct structural features.
cis-γ-Cadinene: A stereoisomer of trans-γ-cadinene with different spatial arrangement.
Uniqueness
4,7,8a-Trimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is unique due to its specific methylation pattern and hydrogenation state, which confer distinct chemical and physical properties. These features make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
173104-57-9 |
|---|---|
Molekularformel |
C13H22 |
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
4,7,8a-trimethyl-2,3,4,4a,5,6-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C13H22/c1-10-6-7-12-11(2)5-4-8-13(12,3)9-10/h9,11-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
AWRODFUWOUCXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(C1CCC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride](/img/structure/B12556283.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)





![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
